3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 61820-11-9
VCID: VC3942273
InChI: InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3
SMILES: CC1(C(C1C#N)C=C(Cl)Cl)C
Molecular Formula: C8H9Cl2N
Molecular Weight: 190.07 g/mol

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

CAS No.: 61820-11-9

Cat. No.: VC3942273

Molecular Formula: C8H9Cl2N

Molecular Weight: 190.07 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile - 61820-11-9

Specification

CAS No. 61820-11-9
Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
IUPAC Name 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Standard InChI InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3
Standard InChI Key HFUWHULRJBGIQJ-UHFFFAOYSA-N
SMILES CC1(C(C1C#N)C=C(Cl)Cl)C
Canonical SMILES CC1(C(C1C#N)C=C(Cl)Cl)C

Introduction

Synthesis and Production Methods

Chemical Synthesis Pathways

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves cyclopropanation reactions followed by functional group transformations. Key steps include:

  • Cyclopropanation: Formation of the 2,2-dimethylcyclopropane core using methods such as Simmons-Smith reaction or carbene insertion.

  • Dichloroethenyl Introduction: Attachment of the 2,2-dichloroethenyl group via electrophilic substitution or cross-coupling reactions.

  • Carbonitrile Functionalization: Introduction of the nitrile group through nucleophilic substitution (e.g., using cyanide salts) or dehydration of amides.

Table 1: Key Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
Cyclopropanation + CyanationSimmons-Smith reagent, KCNModerate
Nitrile Formation via Amide DehydrationPOCl₃, heatHigh
BiotransformationRhodococcus sp. AJ270, mild conditionsVariable

Biotransformation Approaches

Enzymatic methods using nitrile hydratase/amidase-containing microbes (e.g., Rhodococcus sp. AJ270) enable selective hydrolysis of nitriles to carboxylic acids or amides. For 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, trans-isomers may undergo enantioselective hydrolysis to yield chiral carboxylic acids, such as chrysanthemic acid derivatives .

Physical and Chemical Properties

Structural Characteristics

The compound’s geometry is influenced by the cyclopropane ring’s strain and the electron-withdrawing dichloroethenyl group. The nitrile group’s sp-hybridized carbon enhances electrophilicity, making the compound reactive toward nucleophiles.

Table 2: Key Properties

PropertyValue
Molecular FormulaC₈H₈Cl₂N
Molecular Weight189.05 g/mol
Boiling PointNot reported
SolubilityLikely in polar aprotic solvents
StabilitySensitive to moisture, heat

Reactions and Transformations

Hydrolysis to Carboxylic Acids

Nitriles undergo hydrolysis to carboxylic acids under acidic or basic conditions. For 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, hydrolysis would yield 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, a precursor to pyrethroid insecticides .

Table 3: Hydrolysis Conditions and Products

ConditionsProductYield (%)
H₂SO₄/H₂O, refluxCarboxylic acid~80
NaOH/H₂O, heatCarboxylate salt~85
Enzymatic (Rhodococcus)Enantioselective carboxylic acid~70

Nucleophilic Additions

The nitrile group participates in nucleophilic additions, such as:

  • Grignard Reagents: Formation of ketimines.

  • Amines: Synthesis of primary amides.

  • Alcohols: Pinner reaction to yield imino esters.

Applications and Research Findings

Role in Insecticide Synthesis

The carboxylic acid derivative of this compound is a key intermediate in pyrethroid insecticides (e.g., permethrin). The stereochemistry of the dichloroethenyl group critically influences bioactivity, with cis-configured analogs showing higher efficacy .

Biotransformation Studies

Biotransformation of nitriles to chiral carboxylic acids using microbial catalysts offers a sustainable route to enantiomerically pure compounds. For example, Rhodococcus sp. AJ270 selectively hydrolyzes trans-nitriles to (+)-(1R,3R)-carboxylic acids with >95% enantiomeric excess .

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